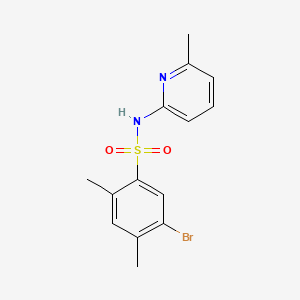![molecular formula C18H25NO4S B13366953 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a sulfonamide group, a butoxy group, and a hydroxymethylpropyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Formation of Sulfonamide: The sulfonic acid group is then converted to a sulfonamide by reacting with an appropriate amine.
Introduction of Butoxy Group: The butoxy group is introduced through an etherification reaction.
Addition of Hydroxymethylpropyl Group: The final step involves the addition of the hydroxymethylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of alkoxides and appropriate solvents.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted alkoxy derivatives.
Scientific Research Applications
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The hydroxymethylpropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-toluenesulfonamide: Similar structure but with a toluene ring instead of a naphthalene ring.
Uniqueness
4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and potential biological activities compared to its benzene and toluene analogs. The naphthalene ring provides additional aromatic stability and potential for π-π interactions, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H25NO4S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-butoxy-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25NO4S/c1-3-5-12-23-17-10-11-18(16-9-7-6-8-15(16)17)24(21,22)19-14(4-2)13-20/h6-11,14,19-20H,3-5,12-13H2,1-2H3 |
InChI Key |
MCOBDFMPXMHXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)


![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)

![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)


